1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea
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Overview
Description
1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a synthetic organic compound characterized by its complex structure, which includes a chlorinated methoxyphenyl group, an oxadiazole ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Synthesis of the Imidazole Derivative: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.
Coupling Reactions: The final coupling of the oxadiazole and imidazole derivatives with the chlorinated methoxyphenyl group is achieved through nucleophilic substitution reactions, often facilitated by base catalysts such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂/Pd-C, NaBH₄, LiAlH₄
Substitution: NaOH, K₂CO₃, DMF
Major Products:
Oxidation: Hydroxylated derivatives
Reduction: Aminated derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation.
Biological Research: The compound is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition.
Materials Science: Its unique structural features make it a candidate for the development of novel organic materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt critical cellular pathways, leading to effects such as apoptosis in cancer cells.
Comparison with Similar Compounds
- 1-(5-chloro-2-methoxyphenyl)-3-(4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)urea
- 1-(5-chloro-2-methoxyphenyl)-3-(4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)phenyl)urea
Uniqueness: Compared to similar compounds, 1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the oxadiazole and imidazole rings enhances its potential for diverse applications in medicinal and materials chemistry.
Biological Activity
1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity through various studies, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is C23H22ClN7O2 with a molecular weight of 463.9 g/mol. Its structure features multiple functional groups, including a chlorinated methoxyphenyl group, an oxadiazole ring, and an imidazole moiety. These components contribute to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation and survival. The oxadiazole and imidazole rings are known to interact with molecular targets that are crucial in cancer biology:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are important in DNA synthesis and epigenetic regulation, respectively .
- Cell Signaling Modulation : It may disrupt critical cellular pathways by altering receptor interactions or blocking substrate access to enzymes, leading to apoptosis in cancer cells.
Anticancer Potential
Several studies have investigated the anticancer potential of compounds related to the oxadiazole scaffold. For instance:
- In vitro Studies : A study on 5-aryl-1,3,4-oxadiazol derivatives demonstrated significant inhibition of cancer cell proliferation at low micromolar concentrations. The derivatives exhibited IC50 values ranging from 0.02 µM to 0.32 µM against specific cancer cell lines .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 0.02 | PC3 |
Compound B | 0.23 | MCF7 |
Compound C | 0.32 | HeLa |
Cytotoxicity Assessment
The cytotoxic effects of the compound were evaluated using the WST-1 assay, which measures cell viability:
- Results : Up to concentrations of 100 µM, the compound showed less than 5% inhibition on cell viability in various tested cell lines, indicating a favorable safety profile .
Comparative Analysis
When compared with other similar compounds, such as those containing quinazoline or triazole moieties, this compound stands out due to its unique combination of functional groups which enhances its potential for diverse applications in medicinal chemistry.
Compound Type | Mechanism | Notable Activity |
---|---|---|
Oxadiazole-based | Enzyme inhibition | Antitumor activity |
Quinazoline-based | Receptor modulation | Antiproliferative effects |
Case Studies
Recent research has highlighted the efficacy of oxadiazole derivatives in targeting multiple cancer pathways:
- Study on Hybrid Compounds : A series of hybrids combining oxadiazole with other pharmacophores showed enhanced anticancer activity compared to their individual components. These compounds were effective against various cancer cell lines and demonstrated lower cytotoxicity towards normal cells .
- Mechanism-Based Approaches : Research focused on mechanism-based approaches for developing new anticancer drugs using oxadiazoles revealed their ability to target telomerase and other critical enzymes involved in tumor progression .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN6O3/c1-17-3-7-19(8-4-17)25-32-26(37-33-25)23-15-34(16-29-23)14-18-5-10-21(11-6-18)30-27(35)31-22-13-20(28)9-12-24(22)36-2/h3-13,15-16H,14H2,1-2H3,(H2,30,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOUOPWZHVHHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.